![molecular formula C17H12F3NO2 B15340491 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone CAS No. 2135339-95-4](/img/structure/B15340491.png)
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its indole core structure substituted with a benzyloxy group at the 5-position and a trifluoroethanone moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone typically involves the following steps:
Formation of 5-benzyloxyindole-3-carboxaldehyde: This intermediate can be synthesized through the reaction of 5-benzyloxyindole with formylating agents under controlled conditions.
Introduction of the trifluoroethanone group: The trifluoroethanone moiety is introduced via a nucleophilic substitution reaction, where the carboxaldehyde group is replaced by the trifluoroethanone group using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological activities.
Comparison with Similar Compounds
5-benzyloxyindole-3-carboxaldehyde: Shares the indole core and benzyloxy substitution but lacks the trifluoroethanone group.
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanol: Similar structure with an alcohol group instead of the ketone.
Uniqueness: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar indole derivatives .
Properties
CAS No. |
2135339-95-4 |
|---|---|
Molecular Formula |
C17H12F3NO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)16(22)14-9-21-15-7-6-12(8-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI Key |
SFLWKQWSQIEZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
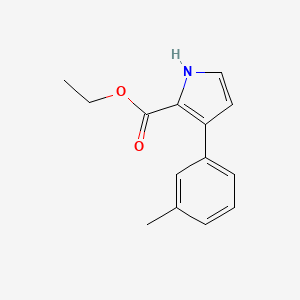
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
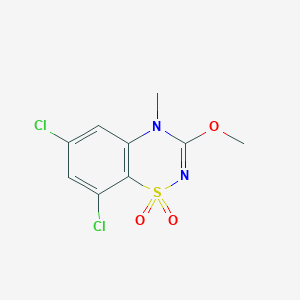
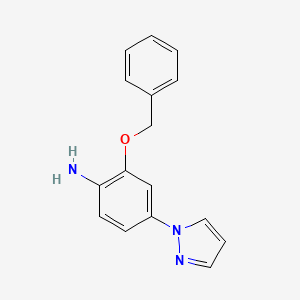
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
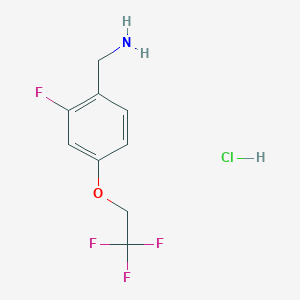

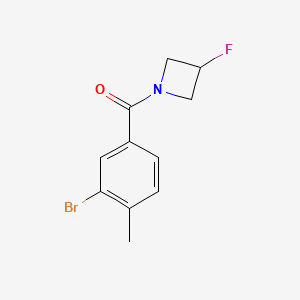

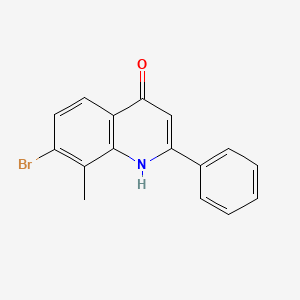

![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
